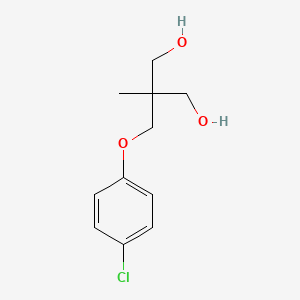
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorophenoxy group attached to a propanediol backbone. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- typically involves the reaction of 1,3-propanediol with p-chlorophenol in the presence of a chloromethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the chloromethyl ether intermediate, which then reacts with the propanediol to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of catalysts and controlled temperature conditions are crucial to achieving high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The propanediol backbone provides stability and solubility, enhancing the compound’s effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-2-[(p-chlorophenoxy)methyl]-1,3-propanediol
- 2,2-Bis[(p-chlorophenoxy)methyl]-1,3-propanediol
Uniqueness
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- is unique due to its specific substitution pattern and the presence of both chlorophenoxy and methyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
3840-34-4 |
|---|---|
Molekularformel |
C11H15ClO3 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
2-[(4-chlorophenoxy)methyl]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO3/c1-11(6-13,7-14)8-15-10-4-2-9(12)3-5-10/h2-5,13-14H,6-8H2,1H3 |
InChI-Schlüssel |
XWUXMWZJWUMOOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


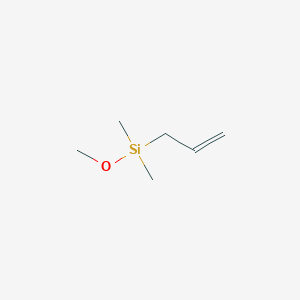
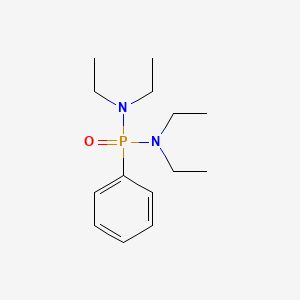
![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
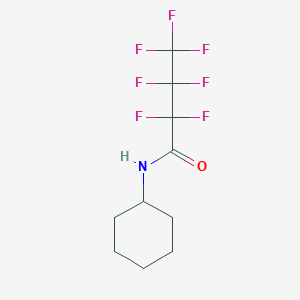
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

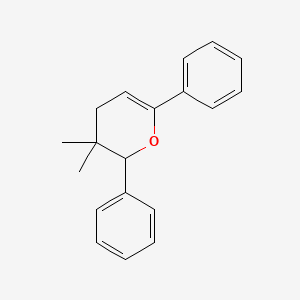
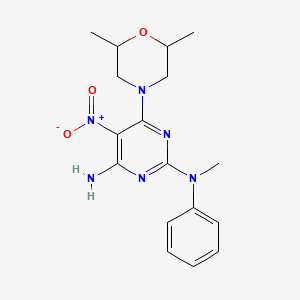
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
